

The Role of BIM-23190 Hydrochloride in Oncology: A Technical Overview

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Compound of Interest

Compound Name: BIM-23190 hydrochloride

Cat. No.: B8144700

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Abstract

BIM-23190 hydrochloride is a synthetic peptide analog of somatostatin that exhibits a high affinity and selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Its mechanism of action involves the activation of these receptors, leading to the inhibition of proliferative signaling pathways and the induction of apoptosis in cancer cells. Preclinical studies, particularly in glioma models, have demonstrated its potential as an anti-cancer agent. This technical guide provides a comprehensive review of the available data on **BIM-23190 hydrochloride**, including its binding affinities, in vivo efficacy, and the molecular pathways it modulates. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Introduction

Somatostatin and its receptors (SSTRs) play a crucial role in regulating endocrine and exocrine secretions, as well as cell proliferation and apoptosis. The expression of SSTRs on the surface of various tumor cells has made them an attractive target for cancer therapy. **BIM-23190 hydrochloride** is a somatostatin analog designed to selectively target SSTR2 and SSTR5, which are frequently overexpressed in a variety of cancers, including neuroendocrine tumors and gliomas. By activating these receptors, BIM-23190 initiates a cascade of intracellular events that can lead to the suppression of tumor growth.

Mechanism of Action

BIM-23190 hydrochloride functions as a selective agonist for SSTR2 and SSTR5. The binding of BIM-23190 to these G-protein coupled receptors triggers a downstream signaling cascade that ultimately results in anti-proliferative and pro-apoptotic effects.

Receptor Binding Affinity

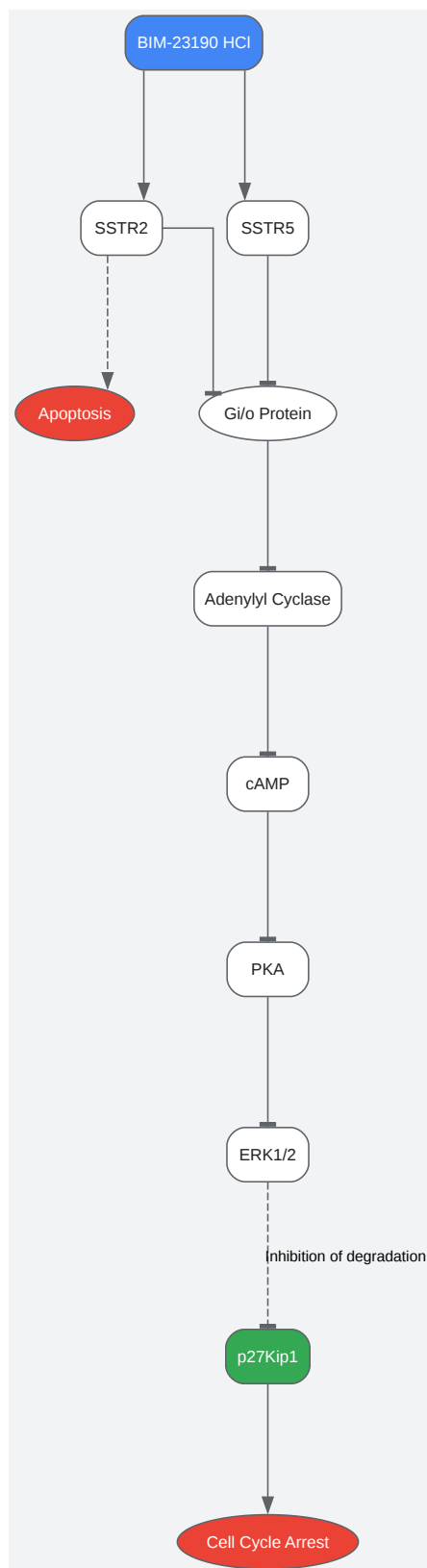
The selectivity of BIM-23190 for SSTR2 and SSTR5 has been quantified through competitive binding assays. These assays measure the concentration of the compound required to displace a radiolabeled ligand from the receptor, expressed as the inhibition constant (Ki).

Receptor Subtype	Ki (nM)
SSTR2	0.34 ^[1] ^[2]
SSTR5	11.1 ^[1] ^[2]

Table 1: Binding Affinity of **BIM-23190 Hydrochloride** for Human Somatostatin Receptors.

Downstream Signaling Pathways

Upon binding to SSTR2 and SSTR5, **BIM-23190 hydrochloride** modulates several key intracellular signaling pathways implicated in cancer cell proliferation and survival. A primary mechanism involves the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This inhibition leads to the upregulation of the cyclin-dependent kinase inhibitor p27Kip1, which in turn induces cell cycle arrest. Furthermore, activation of SSTR2 by somatostatin analogs has been shown to induce apoptosis through mechanisms that can be either dependent or independent of p53.



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Figure 1: Simplified signaling pathway of **BIM-23190 hydrochloride**.

Preclinical Efficacy in Cancer Models

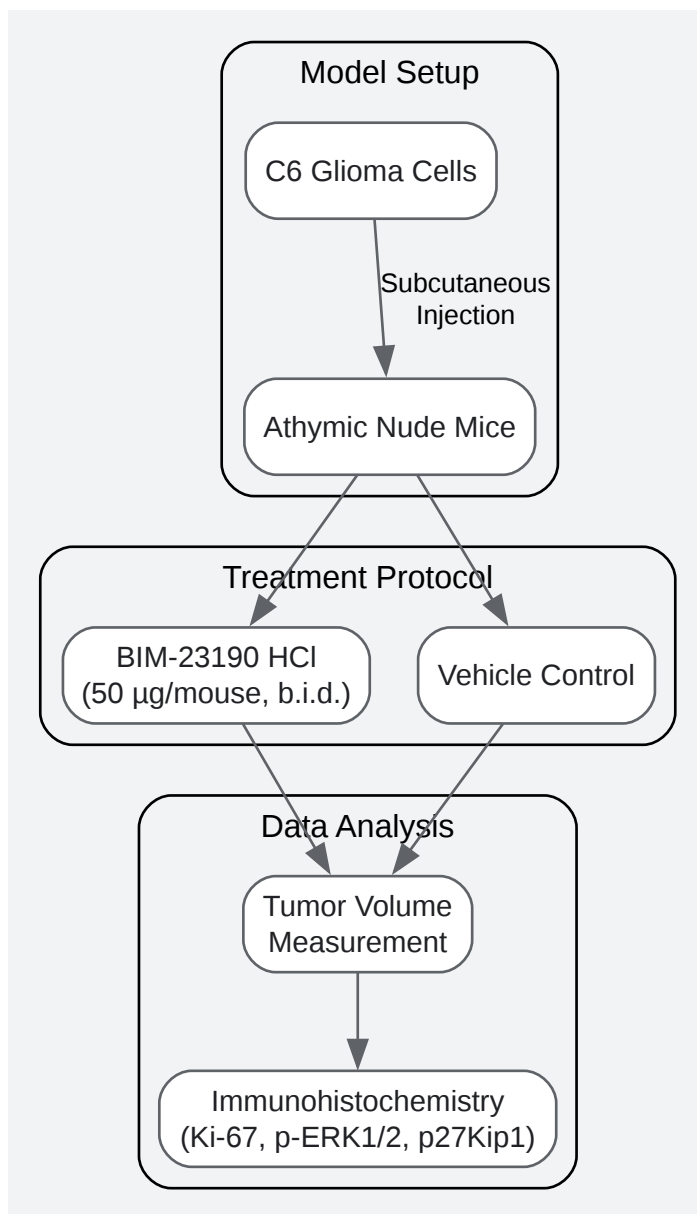
The anti-tumor activity of BIM-23190 has been evaluated in in vivo models of glioma. These studies provide evidence for its potential as a therapeutic agent for this aggressive brain cancer.

In Vivo Glioma Model

In a study utilizing a C6 glioma xenograft model in nude mice, treatment with BIM-23190 resulted in a significant reduction in tumor growth.

Parameter	Value
Animal Model	Male athymic nude (nu/nu) mice with C6 glioma xenografts[3]
Dosage	50 µ g/mouse [3]
Administration Route	Intraperitoneal injection
Dosing Schedule	Twice daily for 19 days[3]
Outcome	Significantly reduced tumor growth rate[3]

Table 2: Summary of In Vivo Efficacy Study of BIM-23190 in a C6 Glioma Model.



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Figure 2: Experimental workflow for the in vivo C6 glioma study.

Pharmacokinetics and Biodistribution

Studies on radiolabeled somatostatin analogs, including BIM-23190, have provided insights into its pharmacokinetic profile. Compared to the clinically used analog BIM-23014, BIM-23190 demonstrated higher plasma levels and significantly greater accumulation in target tissues such as the adrenal glands, kidneys, pituitary, and pancreas.[4] This improved biodistribution is attributed to its enhanced in vivo stability and reduced biliary excretion.[4]

Clinical Development

As of the latest available information, **BIM-23190 hydrochloride** underwent Phase II clinical trials for diabetic retinopathy, but its development for this indication was discontinued.[3] There is no publicly available information on clinical trials of BIM-23190 for any cancer indication.

Experimental Protocols

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (K_i) of **BIM-23190 hydrochloride** for SSTR2 and SSTR5.

Materials:

- Cell membranes from cell lines stably expressing human SSTR2 or SSTR5.
- Radiolabeled somatostatin analog (e.g., ^{125}I -[Tyr11]-Somatostatin-14).
- **BIM-23190 hydrochloride**.
- Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl_2 , 1 mM CaCl_2 , 0.2% BSA, pH 7.4).
- Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and counter.

Procedure:

- Prepare serial dilutions of **BIM-23190 hydrochloride** in binding buffer.
- In a 96-well plate, add cell membranes, the radiolabeled ligand at a fixed concentration (typically at its K_d value), and varying concentrations of **BIM-23190 hydrochloride** or buffer (for total binding).
- To determine non-specific binding, add a high concentration of unlabeled somatostatin.

- Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of **BIM-23190 hydrochloride** and determine the IC50 value (the concentration that inhibits 50% of specific binding).
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of **BIM-23190 hydrochloride** on the proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., C6 glioma cells).
- Complete cell culture medium.
- **BIM-23190 hydrochloride**.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
- 96-well cell culture plates.
- Microplate reader.

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **BIM-23190 hydrochloride** in complete culture medium.
- Replace the medium in the wells with the medium containing different concentrations of **BIM-23190 hydrochloride** or vehicle control.
- Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **BIM-23190 hydrochloride** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., athymic nude mice).
- Cancer cell line (e.g., C6 glioma cells).
- Matrigel (optional, to aid tumor formation).
- **BIM-23190 hydrochloride**.
- Vehicle control (e.g., sterile saline).
- Calipers for tumor measurement.

Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 5×10^6 cells in 100 μ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth.
- When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Administer **BIM-23190 hydrochloride** or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., intraperitoneal injection).
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
- Analyze the data to determine the effect of **BIM-23190 hydrochloride** on tumor growth.

Conclusion

BIM-23190 hydrochloride is a potent and selective agonist of SSTR2 and SSTR5 with demonstrated anti-proliferative and pro-apoptotic activities in preclinical cancer models. Its favorable pharmacokinetic profile, characterized by enhanced in vivo stability and target tissue accumulation, suggests its potential as a therapeutic agent. While its clinical development in oncology has not been pursued to date, the robust preclinical data warrants further investigation into its efficacy in SSTR2 and SSTR5-positive tumors. The detailed experimental protocols provided herein offer a framework for researchers to further explore the therapeutic potential of this and similar somatostatin analogs.

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